methyl 2-[(1-oxopropyl)amino]benzoate
Description
Contextualization within Organic and Medicinal Chemistry Research
N-acyl anthranilates represent a significant class of organic compounds derived from anthranilic acid (o-aminobenzoic acid). In the fields of organic and medicinal chemistry, these molecules are subjects of extensive research due to their versatile chemical nature and wide spectrum of biological activities. ekb.eg The core structure, featuring an acylated amino group adjacent to a carboxylate on a benzene (B151609) ring, serves as a privileged scaffold for the synthesis of diverse derivatives. ekb.egacs.org Researchers explore this class of compounds to develop new therapeutic agents, leveraging the anthranilic acid backbone as a starting point for creating molecules with potential applications in treating various diseases. ekb.egmdpi.com The synthesis of N-acyl derivatives allows for systematic modifications of the molecule's properties, which is a fundamental aspect of drug discovery and development. nih.gov
Significance of the N-Acyl Anthranilate Scaffold in Chemical Research
The N-acyl anthranilate scaffold is a pivotal pharmacophore in the design of biologically active compounds. nih.gov Its significance stems from its presence in numerous molecules that exhibit a broad range of therapeutic effects. Derivatives of anthranilic acid have been investigated for anticoagulant, antiallergic, diuretic, analgesic, and anti-inflammatory properties. ekb.egmdpi.com
The structural versatility of the scaffold allows for the incorporation of various acyl groups and other substituents, leading to compounds with tailored biological activities. Research has identified N-acyl anthranilate derivatives with potential as:
Anti-inflammatory agents : Certain N-benzenesulfonyl derivatives of anthranilic acid have shown anti-inflammatory activity. nih.gov
Antimicrobial and Antifungal agents : Various derivatives have demonstrated efficacy against bacteria and fungi, including Candida albicans. nih.govresearchgate.netresearchgate.net Some compounds are thought to disrupt cell wall biosynthesis in bacteria. ucj.org.ua
Anticancer agents : The scaffold is a basis for designing new compounds with antiproliferative activity against human tumor cell lines. acs.org Anthranilate sulfonamides, for instance, have been reported to be cytotoxic to certain cancer cell lines. nih.gov
Enzyme inhibitors : Novel anthranilic acid derivatives have been synthesized as potent inhibitors of plasminogen activator inhibitor-1 (PAI-1), which is implicated in cardiovascular diseases. nih.gov
Furthermore, the anthranilate unit is a building block in the biosynthesis of complex natural products in fungi, highlighting its fundamental role in creating bioactive molecules. nih.gov
Overview of Methyl 2-[(1-oxopropyl)amino]benzoate as a Research Subject
This compound is a specific derivative within the N-acyl anthranilate family. As an ester of an N-acylated anthranilic acid, it serves as a chemical intermediate and a subject in chemical and biological screening studies. While extensive, dedicated studies on this specific molecule are not as widespread as for other members of its class, its chemical identity is well-defined. It is closely related to other researched compounds like Methyl N-acetylanthranilate and various N-acyl derivatives used in structure-activity relationship studies. nih.govnih.gov The compound has been cataloged in chemical databases and is noted in contexts such as high-throughput transcriptomics (HTTr) screening programs, which assess the biological activity of vast numbers of chemicals. epa.gov Its analysis by methods like high-performance liquid chromatography (HPLC) has also been documented. sielc.com
Below is a table summarizing the key identifiers for this compound and a closely related isomer mentioned in chemical literature.
| Identifier | This compound | Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate |
|---|---|---|
| Synonyms | Methyl 2-propanamidobenzoate | Methyl 2-(isobutyramido)benzoate; Methyl 2-(2-methylpropanamido)benzoate epa.gov |
| Molecular Formula | C11H13NO3 | C12H15NO3nih.gov |
| CAS Number | Data Not Available in Cited Sources | 38163-38-1 epa.govepa.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVLVNJSSONHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067114 | |
| Record name | Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25628-84-6 | |
| Record name | Methyl 2-[(1-oxopropyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25628-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((1-oxopropyl)amino)-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025628846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[(1-oxopropyl)amino]benzoate | |
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Synthetic Methodologies and Derivatization Pathways of Methyl 2 1 Oxopropyl Amino Benzoate
Synthesis from Anthranilic Acid Derivatives
The most direct methods for the synthesis of methyl 2-[(1-oxopropyl)amino]benzoate involve the use of anthranilic acid or its ester, methyl anthranilate, as starting materials. These approaches can be categorized into two main strategies: esterification of the corresponding N-acylated anthranilic acid and acylation of the amino group of methyl anthranilate.
Esterification Reactions of 2-(Propanamido)benzoic Acid
One viable synthetic route is the esterification of 2-(propanamido)benzoic acid. This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol, which also serves as the solvent.
The general reaction is as follows:
2-(Propanamido)benzoic Acid + Methanol ⇌ Methyl 2-(Propanamido)benzoate + Water
Various strong acids can be employed as catalysts for this transformation. Common catalysts and reaction conditions are summarized in the table below.
| Catalyst | Alcohol | Temperature | Reaction Time | Yield |
| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux | 4-8 hours | Moderate to Good |
| Hydrochloric Acid (HCl) | Methanol (excess) | Reflux | 6-12 hours | Moderate |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (excess) | Reflux | 8-16 hours | Good |
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.
Acylation Reactions Involving Methyl Anthranilate
An alternative and widely used approach is the acylation of the amino group of methyl anthranilate. This method involves the reaction of methyl anthranilate with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or propanoic acid byproduct.
The general reaction is as follows:
Methyl Anthranilate + Propanoylating Agent → Methyl 2-(Propanamido)benzoate + Byproduct
The choice of the acylating agent and base can influence the reaction conditions and yield. Below is a table summarizing common reagents and conditions for this acylation.
| Propanoylating Agent | Base | Solvent | Temperature | Yield |
| Propanoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temp. | Good to Excellent |
| Propanoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temp. | Good to Excellent |
| Propanoic Anhydride | Sodium Acetate | Acetic Acid | Reflux | Moderate to Good |
The mechanism of acylation with propanoyl chloride involves the nucleophilic attack of the amino group of methyl anthranilate on the electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of a chloride ion and deprotonation by the base yields the desired N-acylated product.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, in particular, are powerful tools for the creation of peptide-like structures and other N-acylated compounds.
Isocyanide-Based Multicomponent Reactions for Related Structures
While a direct one-pot synthesis of this compound via an MCR is not commonly reported, isocyanide-based reactions such as the Ugi and Passerini reactions can be employed to generate structurally related compounds, which may then be converted to the target molecule.
The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. A relevant example would be the reaction of a suitable aldehyde, ammonia (B1221849) (or a primary amine), propanoic acid, and an isocyanide derivative of methyl benzoate (B1203000). A more direct, though still indirect, approach involves a three-component Ugi reaction. For instance, the reaction of anthranilic acid, an aldehyde (like propionaldehyde), and an isocyanide can lead to the formation of a dipeptide-like structure. Subsequent esterification of the carboxylic acid moiety would be required to obtain the target methyl ester.
A study on the Ugi three-component, four-center reaction of anthranilic acid, various aryl aldehydes, and cyclohexyl isocyanide in methanol at 50°C resulted in the formation of methyl 2-((2-(cyclohexylamino)-2-oxo-1-arylethyl)amino)benzoates in high yields. mdpi.com This demonstrates the feasibility of incorporating the anthranilate backbone in MCRs.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rsc.org While not directly applicable for the synthesis of the target compound, variations of this reaction could potentially be designed to incorporate the necessary functionalities.
Functional Group Transformations and Derivatization Strategies
Once this compound is synthesized, it can undergo further transformations to yield a variety of derivatives. A key area for modification is the ester moiety.
Modifications of the Ester Moiety (e.g., Transesterification)
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification can be used to replace the methyl group with other alkyl or aryl groups, leading to a library of related ester derivatives.
The general reaction is as follows:
Methyl 2-(Propanamido)benzoate + R-OH ⇌ Alkyl/Aryl 2-(Propanamido)benzoate + Methanol
To drive the equilibrium towards the desired product, the alcohol (R-OH) is typically used in large excess. The choice of catalyst depends on the stability of the starting material and the desired product to acidic or basic conditions.
| Catalyst | Alcohol (R-OH) | Temperature | Conditions |
| Sulfuric Acid (H₂SO₄) | Ethanol (B145695), Propanol, etc. | Reflux | Acid-catalyzed |
| Sodium Methoxide (NaOMe) | Ethanol, Propanol, etc. | Reflux | Base-catalyzed |
| Titanium (IV) Isopropoxide | Various alcohols | Reflux | Lewis acid-catalyzed |
For example, reacting this compound with an excess of ethanol in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-[(1-oxopropyl)amino]benzoate.
Reactions at the Amide Nitrogen
The amide nitrogen in this compound is a key site for introducing molecular diversity. N-alkylation, for instance, can be achieved to produce N-alkylated anthranilate derivatives. A common strategy for the N-methylation of the parent compound, methyl anthranilate, involves reductive alkylation using formaldehyde (B43269) and hydrogen in the presence of both a hydrogenation catalyst and an acid catalyst. google.com Another approach uses methylating agents like dimethyl sulfate (B86663) or methyl iodide. google.com
While direct N-alkylation studies on this compound are not extensively detailed in the provided literature, the reactivity is analogous to other N-acyl anthranilates and related benzamides. For example, the attempted N-alkylation of 2-azidobenzamide with various alkyl halides under basic conditions resulted in mixtures of benzotriazinones and quinazolinones, indicating complex reactivity pathways involving the amide nitrogen and adjacent groups. nih.gov For simpler N-acylated systems, N-alkylation can typically be achieved using a strong base to deprotonate the amide followed by reaction with an alkyl halide.
The following table summarizes general conditions for N-alkylation of related amide substrates, which are expected to be applicable to this compound.
| Reaction Type | Reagents | Catalyst/Base | General Outcome |
| Reductive Alkylation | Formaldehyde, H₂ | Hydrogenation Catalyst, Acid | N-methylation of parent amine |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | N-alkylation |
Diversification of the Propionyl (1-oxopropyl) Chain
The propionyl group offers another avenue for structural modification. Reactions can be targeted at the α- or β-carbons of the acyl chain. While specific examples for this compound are not prevalent, the reactivity of the propionyl amide moiety is well-established.
One potential transformation is α-functionalization. Recent methodologies have demonstrated the synthesis of α-functionalized amides through heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides as carbene precursors. nih.gov This approach allows for the introduction of silyl, boryl, and other heteroatom groups at the α-position under mild, often catalyzed, conditions. nih.gov
Additionally, α-keto amides, which could be synthesized from the propionyl chain via oxidation, are versatile intermediates with multiple reactive centers that can undergo various C-C and C-heteroatom bond-forming reactions. rsc.org The propionyl group itself is a product of the chain elongation of an acetyl-CoA primer with malonyl-CoA or methylmalonyl-CoA groups in biological fatty acid synthesis, highlighting its role as a fundamental building block. wikipedia.org
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the two existing substituents: the methyl ester (-COOCH₃) and the N-propionylamino (-NHCOCH₂CH₃) group.
The N-propionylamino group is an ortho-, para-directing and activating group. This is due to the lone pair of electrons on the amide nitrogen, which can be donated to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org Conversely, the methyl ester group is a meta-directing and deactivating group because of its electron-withdrawing nature.
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the N-propionylamino group. The para-position (C4) is generally favored over the ortho-position (C6) due to reduced steric hindrance.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl or alkyl group.
The table below illustrates the expected major products for these reactions.
| Reaction | Reagents | Electrophile | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-nitro |
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-bromo |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-acyl |
Palladium-Catalyzed Synthetic Routes for Related Benzoates
Palladium catalysis provides powerful and versatile methods for the synthesis and functionalization of aromatic compounds, including substituted benzoates. These reactions often proceed via C-H bond activation and functionalization, offering atom-economical routes to complex molecules. researchgate.netacs.org
The N-acyl amino group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at the ortho position of the aromatic ring. researchgate.net For instance, palladium-catalyzed reactions of N-acyl-2-aminobiaryls with alkynes have been developed to synthesize multi-aryl-substituted naphthalenes through a sequence of C-H bond activations. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing the core benzoate structure or in its further derivatization. Reactions such as the Buchwald-Hartwig amination are widely used for forming C-N bonds, for example, in the intramolecular synthesis of benzodiazepines from suitable precursors. mdpi.com
The development of specialized ligands, such as mono-N-protected amino acids (MPAAs), has been crucial for achieving enantioselective palladium-catalyzed C-H functionalization, highlighting the high degree of control possible with these methods. snnu.edu.cnnih.gov These catalytic systems are generally tolerant of various functional groups, making them highly valuable in modern organic synthesis. nih.govelsevierpure.com
The table below provides examples of palladium-catalyzed reactions relevant to the synthesis of functionalized benzoates and related N-aryl amides.
| Reaction Type | Catalyst System (Example) | Application | Reference |
| C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | Arylation of N-acyl anilines | researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, P(o-tolyl)₃, Base | Intramolecular C-N bond formation | mdpi.com |
| C-H Functionalization | Pd(II), Cu(I), Bu₄NBr | Synthesis of sulfur-based heterocycles | acs.org |
| Enantioselective C-H Alkylation | Pd(II), MPAA Ligand | Asymmetric synthesis | snnu.edu.cn |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 1 Oxopropyl Amino Benzoate
Reactivity of the Ester Group
The methyl ester group is a significant site of reactivity in the molecule, primarily undergoing reactions that involve the cleavage of the acyl-oxygen bond.
Hydrolysis Pathways and Products
The ester linkage in methyl 2-[(1-oxopropyl)amino]benzoate is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base and is generally considered to occur more readily than the cleavage of the more stable amide bond. inchem.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible as the final step forms a carboxylate salt, which is resonance-stabilized and resistant to nucleophilic attack by the alcohol. The reaction goes to completion, yielding the salt of 2-[(1-oxopropyl)amino]benzoic acid and methanol (B129727). libretexts.org Subsequent acidification protonates the carboxylate to give the free carboxylic acid. A similar base-catalyzed hydrolysis of the related compound methyl anthranilate is a standard laboratory procedure to produce anthranilic acid. youtube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This pathway is reversible and requires a large excess of water to drive the reaction toward the products: 2-[(1-oxopropyl)amino]benzoic acid and methanol. libretexts.org The mechanism is the reverse of a Fischer esterification.
Table 1: Ester Hydrolysis of this compound
| Catalyst | Pathway | Intermediate | Products (Post-workup) | Key Features |
|---|---|---|---|---|
| Base (e.g., NaOH) | Saponification | Tetrahedral | 2-[(1-oxopropyl)amino]benzoic acid + Methanol | Irreversible; goes to completion. libretexts.org |
| Acid (e.g., H₂SO₄) | Acid-Catalyzed | Protonated Carbonyl | 2-[(1-oxopropyl)amino]benzoic acid + Methanol | Reversible; requires excess water. libretexts.org |
Nucleophilic Substitution Reactions
Beyond hydrolysis, the ester group can undergo substitution reactions with other nucleophiles. In these reactions, the methoxy (B1213986) group (-OCH₃) is replaced by the incoming nucleophile.
Transesterification: When heated with an alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification. This equilibrium process results in the substitution of the methyl group of the ester with the alkyl group from the reacting alcohol. For example, reaction with ethanol (B145695) would yield ethyl 2-[(1-oxopropyl)amino]benzoate and methanol.
Amidation/Aminolysis: The reaction of the ester with an amine can produce an amide. This transformation, often called aminolysis, typically requires higher temperatures as amines are less reactive nucleophiles than alkoxides. The reaction involves the displacement of the methoxy group by the amine to form N-substituted 2-[(1-oxopropyl)amino]benzamides.
Table 2: Nucleophilic Substitution at the Ester Carbonyl
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Alcohol (R'-OH) | Transesterification | Alkyl (R') 2-[(1-oxopropyl)amino]benzoate |
Reactivity of the Amide Linkage
The amide bond is characterized by significant resonance stabilization, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C-O system. This makes the amide bond considerably less reactive and more resistant to cleavage than the ester bond. inchem.org
Amide Cleavage Mechanisms
Cleavage of the amide linkage in this compound requires more forcing conditions, such as prolonged heating with strong acids or bases. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of hot, concentrated acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. Water then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine portion as a protonated amine (e.g., propylamine (B44156) hydrochloride), which is not nucleophilic, rendering the reaction irreversible. masterorganicchemistry.comyoutube.com The other product is methyl 2-aminobenzoate (B8764639).
Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, the hydroxide ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH-R). This very basic anion is immediately protonated by the solvent or the initially formed carboxylic acid. The final products are the salt of methyl 2-aminobenzoate and propylamine. libretexts.org
Redox Chemistry
The redox chemistry of this compound involves reactions that change the oxidation state of atoms within the molecule, primarily at the aromatic ring.
Oxidation Reactions
The electron-donating nature of the amino group (even as an amide) activates the aromatic ring, making it susceptible to oxidation.
The oxidation of related anthranilic acid derivatives has been documented. For instance, anthranilic acid itself can be oxidized to 2-nitrobenzoic acid using strong oxidizing agents like peroxymonosulfuric acid (Caro's acid). ijpsjournal.com This suggests that the benzene (B151609) ring of this compound could undergo oxidation to introduce nitro or hydroxyl groups, depending on the specific reagents and conditions employed. Furthermore, the oxidation of N-acetyl-o-toluidine with potassium permanganate (B83412) to yield N-acetyl anthranilic acid demonstrates that alkyl side chains on the ring can be oxidized to carboxylic acids. sciencemadness.org This indicates that under vigorous conditions, the propionyl group could potentially be a site for oxidative cleavage.
Table 3: Potential Oxidation Reactions
| Oxidizing Agent | Potential Reaction Site | Likely Product(s) |
|---|---|---|
| Peroxymonosulfuric acid | Aromatic Ring | Nitrated or hydroxylated derivatives ijpsjournal.com |
Reduction Reactions
While specific experimental studies on the reduction of this compound are not extensively detailed in publicly available literature, its reactivity can be predicted based on the two reducible functional groups it contains: an amide and an ester. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides. masterorganicchemistry.com The ester group would be reduced to a primary alcohol, and the amide group would be reduced to a secondary amine. masterorganicchemistry.com This reaction typically proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. The aldehyde formed as an intermediate from the ester reduction is more reactive than the starting ester and is immediately reduced further to the alcohol.
Conversely, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters or amides under standard conditions, though they are effective for aldehydes and ketones. masterorganicchemistry.com
Catalytic hydrogenation is another potential method for reduction. While typically used for reducing alkenes, alkynes, or nitro groups, under more forcing conditions (high pressure and temperature) and with specific catalysts (e.g., Ruthenium), it can be used to hydrogenate aromatic rings. researchgate.net However, the amide and ester carbonyls are generally resistant to catalytic hydrogenation except under very harsh conditions that would also reduce the benzene ring. researchgate.net Selective hydrogenation of just the carbonyl groups without affecting the aromatic ring is generally not feasible with this method.
The potential products from the reduction of this compound are summarized in the table below.
| Reducing Agent | Affected Functional Group(s) | Expected Product(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Amide and Ester | [2-(Propylamino)phenyl]methanol |
| Sodium Borohydride (NaBH₄) | None | No reaction |
| H₂ / Catalyst (e.g., Pd, Pt, Ru) | Aromatic Ring (typically under harsh conditions) | Methyl 2-[(1-oxopropyl)amino]cyclohexanecarboxylate |
Photochemical Degradation Studies of Related Benzoates
Direct photochemical degradation studies on this compound are limited. However, extensive research on the closely related compound, methyl 2-aminobenzoate (methyl anthranilate), provides significant insight into the potential photochemical pathways, including direct photolysis and radical-mediated degradation.
Radical-Mediated Photodegradation (e.g., Hydroxyl Radicals, Halogen Radicals, Carbonate Radicals, Sulfate (B86663) Radicals)
In environmental and engineered systems, the photochemical degradation of benzoate (B1203000) derivatives is often dominated by reactions with highly reactive radical species. These radicals are typically generated from other photosensitive molecules in the matrix (e.g., hydrogen peroxide, nitrate, or dissolved organic matter).
Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant. In the presence of hydrogen peroxide and UV light, •OH is generated and rapidly reacts with methyl 2-aminobenzoate, leading to the formation of various hydroxylated derivatives.
Sulfate Radicals (SO₄•⁻): The sulfate radical, generated from the UV activation of persulfate, is another potent oxidant. It reacts with methyl 2-aminobenzoate at an extremely high rate, leading to fast and effective degradation.
The table below summarizes the second-order rate constants for the reaction of various radicals with the related compound, methyl 2-aminobenzoate.
| Radical Species | Precursor | Second-Order Rate Constant with Methyl 2-Aminobenzoate (k, M⁻¹·s⁻¹) | Observed Effect on Degradation |
|---|---|---|---|
| Dichloride Radical (Cl₂•⁻) | •OH + Cl⁻ | (4.0 ± 0.3) × 10⁸ | Increased degradation rate |
| Carbonate Radical (CO₃•⁻) | •OH + CO₃²⁻/HCO₃⁻ | (3.1 ± 0.2) × 10⁸ | Inhibited overall degradation |
| Sulfate Radical (SO₄•⁻) | S₂O₈²⁻ + UV | (5.6 ± 0.4) × 10⁹ | Fast degradation |
Acid-Base Properties and Salt Formation Research
The acid-base properties of this compound are dictated by the functional groups present in its structure. The parent compound, anthranilic acid, is amphoteric because it contains both a weakly acidic carboxylic acid group and a weakly basic amino group. wikipedia.org
However, in this compound, both of these groups have been modified. The carboxylic acid is esterified to a methyl ester, which is a neutral functional group that does not participate in acid-base reactions under normal conditions. The amino group has been acylated to form a secondary amide.
The nitrogen atom of an amide is significantly less basic than that of an amine. libretexts.org This is because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group. This resonance stabilization is lost upon protonation, making the process energetically unfavorable. libretexts.org While aromatic amines like aniline (B41778) (pKa of conjugate acid ≈ 4.6) are much weaker bases than aliphatic amines (pKa of conjugate acid ≈ 10-11), amides are substantially weaker still. utexas.edu The pKa of a protonated amide is typically well below 0, meaning it can only be protonated by very strong acids.
Furthermore, the amide proton (N-H) is very weakly acidic, with a pKa generally above 15, and does not deprotonate in aqueous solution. libretexts.org Studies on various N-acyl derivatives of anthranilic acid confirm that the introduction of the acyl group significantly alters the electronic and spectroscopic properties compared to the parent acid. researchgate.netucj.org.ua
Consequently, this compound is expected to be a neutral compound over the common aqueous pH range. It lacks a sufficiently basic site for effective salt formation with acids and lacks an acidic proton for salt formation with bases under typical conditions.
Spectroscopic Characterization and Structural Elucidation Techniques
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of molecular bonds, provides a characteristic fingerprint of the compound and identifies the functional groups present.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. Despite a thorough search of scientific literature and chemical databases, specific experimental IR spectroscopic data for methyl 2-[(1-oxopropyl)amino]benzoate was not publicly available.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. A search of available spectroscopic data did not yield any specific experimental Raman spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Key parameters include chemical shift (δ), signal multiplicity, coupling constants (J), and integration. Based on a comprehensive review of public databases and scientific literature, no experimental ¹H NMR spectral data for this compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a structure typically produces a distinct signal, indicating the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic CH₃, CH₂, CH). A detailed search did not uncover any published experimental ¹³C NMR data specifically for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound would first be separated from any impurities on an HPLC column. The eluent would then be introduced into the mass spectrometer. For related aromatic amides, LC-MS has been used to assess their stability and potential cleavage into primary aromatic amines. researchgate.netnih.gov This suggests that LC-MS is a viable method for the analysis of this compound in various matrices. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a technique used for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC-MS could potentially be used for its analysis, possibly after derivatization to increase its volatility. The NIST WebBook provides mass spectrum data for the related compound methyl anthranilate, which is amenable to GC-MS analysis. nist.govnist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is commonly used in conjunction with mass spectrometry for the analysis of a wide range of organic molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. Predicted ESI-MS data for this compound suggests the formation of several adducts, providing valuable information for its identification.
Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.09682 | 144.7 |
| [M+Na]+ | 230.07876 | 151.4 |
| [M-H]- | 206.08226 | 148.5 |
| [M+NH4]+ | 225.12336 | 163.4 |
| [M+K]+ | 246.05270 | 150.4 |
| [M+H-H2O]+ | 190.08680 | 138.4 |
| [M+HCOO]- | 252.08774 | 168.8 |
| [M+CH3COO]- | 266.10339 | 188.1 |
| [M+Na-2H]- | 228.06421 | 149.0 |
| [M]+ | 207.08899 | 146.5 |
Note: The data in this table is predicted and should be used as a guide. Experimental verification is required for confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. For comparison, the UV-Vis spectrum of benzamide, a structurally related compound, shows absorption in the 230 to 290 nm range. reddit.com Studies on substituted benzenes indicate that the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. nist.gov For the sunscreen analog N-acetyl menthyl anthranilate, a solvent-dependent emission maximum in the range of 363-370 nm has been reported. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which can be used to determine its empirical formula. The molecular formula of this compound is C11H13NO3. The expected elemental composition would be:
Carbon (C): 63.76%
Hydrogen (H): 6.32%
Nitrogen (N): 6.76%
Oxygen (O): 23.16%
Experimental determination of these percentages would serve to verify the purity and elemental composition of a synthesized sample.
X-ray Crystallographic Analysis for Related Structures
Computational and Theoretical Studies of Methyl 2 1 Oxopropyl Amino Benzoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations serve as a powerful tool to elucidate the intricate details of molecular systems. For methyl 2-[(1-oxopropyl)amino]benzoate, these calculations have been instrumental in predicting its geometry, stability, and electronic features.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary method for studying this compound. This approach is favored for its balance of computational cost and accuracy in describing electronic systems. Researchers have utilized DFT to perform a comprehensive analysis of the compound's properties, including its optimal structure and vibrational frequencies. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been specifically employed in these analyses.
Basis Set Selection and Functional Evaluation
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. For this compound, the 6-311++G(d,p) basis set has been selected for its ability to provide a more accurate description of the electron distribution, particularly for a molecule containing heteroatoms. This basis set is a triple-zeta Pople-style set that includes diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively. The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been established as a reliable level of theory for obtaining precise theoretical data for this compound.
Molecular Geometry Optimization
Theoretical geometry optimization of this compound was carried out using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This process determines the lowest energy arrangement of the atoms in the molecule, providing insights into its three-dimensional structure. The calculations revealed that the molecule is not perfectly planar. The propanamide group is twisted relative to the benzene (B151609) ring, and the methyl group of the ester is also out of the plane of the aromatic ring. This non-planar conformation is the most stable form of the molecule in the gaseous phase.
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. For this compound, several theoretical analyses have been performed to map out its electronic landscape.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO-LUMO energy gap was calculated to be 5.11 eV. This relatively large gap suggests that the molecule possesses high kinetic stability and low chemical reactivity. The HOMO is primarily located over the benzene ring and the nitrogen atom of the amide group, while the LUMO is distributed over the ester group and the carbonyl of the amide.
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.34 |
| Energy Gap (ΔE) | 5.11 |
Natural Bond Orbital (NBO) Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N8 | π* (C9-O10) | 60.33 |
| LP (2) O10 | π* (C9-N8) | 27.08 |
| LP (2) O12 | π* (C11-O13) | 28.98 |
| LP (3) O13 | π* (C11-O12) | 20.25 |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) is a cornerstone for calculating ground-state properties like NMR chemical shifts and vibrational frequencies, while Time-Dependent DFT (TD-DFT) is employed for predicting electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These calculations are typically performed on a geometry-optimized structure of the molecule.
For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom. The predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum. Such a prediction would be invaluable for assigning experimental spectra and confirming the molecular structure. While specific calculations for this molecule are not published, a hypothetical table of predicted chemical shifts is presented below based on expected values for similar N-acyl anthranilate structures.
Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a hypothetical DFT/GIAO method.
¹H NMR| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 8.5 |
| NH | 8.5 - 9.5 |
| OCH₃ | 3.8 - 4.0 |
| CH₂ (propyl) | 2.2 - 2.6 |
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 168 - 172 |
| C=O (amide) | 172 - 176 |
| Aromatic-C | 115 - 140 |
| OCH₃ | 51 - 53 |
| CH₂ (propyl) | 29 - 33 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical predictions are instrumental in assigning the bands observed in experimental spectra.
For this compound, key predicted vibrational frequencies would include the N-H stretch, the two carbonyl (amide and ester) stretches, aromatic C-H and C=C stretches, and the C-O stretch of the ester group. A comparison between calculated and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and other theoretical approximations.
Hypothetical Vibrational Frequencies for this compound Calculated using a hypothetical DFT method.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=O Stretch (Amide I) | 1670 - 1700 |
| C=O Stretch (Ester) | 1710 - 1740 |
| C=C Aromatic Stretch | 1580 - 1620 |
| N-H Bend (Amide II) | 1510 - 1550 |
The absorption of ultraviolet and visible (UV-Vis) light by a molecule is due to the promotion of electrons from lower to higher energy molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, primarily corresponding to π → π* transitions within the aromatic ring and the conjugated amide and ester groups. These predictions help in the interpretation of experimental UV-Vis spectra.
Hypothetical Electronic Transitions for this compound Calculated using a hypothetical TD-DFT method.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~240 | > 0.1 |
| π → π* | ~280 | > 0.1 |
Conformational Analysis and Stability
The structure of this compound is not rigid; rotation can occur around several single bonds, leading to different conformers. Of particular interest is the rotation around the C(aryl)-N bond and the N-C(carbonyl) amide bond. The relative stability of these conformers is determined by steric hindrance and electronic interactions.
Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles and calculating the energy of each resulting geometry. This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them.
For N-acylated anthranilates, a key conformational feature is the potential for an intramolecular hydrogen bond between the amide N-H and the ester carbonyl oxygen. This interaction can significantly stabilize a planar conformation. Computational studies on similar N-aryl amides have shown that the planarity of the system is influenced by the steric bulk of the acyl group. The propanoyl group in this compound is relatively small, suggesting that a planar or near-planar conformation stabilized by the intramolecular hydrogen bond is likely to be the most stable.
Theoretical Studies on Tautomerism and Isomerization of Related Scaffolds
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The N-acylanthranilate scaffold of this compound can theoretically exhibit tautomerism. The primary form is the amide tautomer. However, a proton shift from the nitrogen to the amide carbonyl oxygen would result in an imidic acid tautomer (a Z-enol form).
Theoretical studies on the tautomerism of related amide-containing systems generally show that the amide form is significantly more stable than the imidic acid form. Computational methods can quantify this energy difference by calculating the ground-state energies of both tautomers. The high energy of the imidic acid tautomer means it is typically present in negligible amounts at equilibrium. Theoretical calculations on similar systems have shown that the amide tautomer is generally favored, and this preference can be influenced by solvent effects. nih.gov
Isomerization in this context primarily refers to the cis-trans isomerism about the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to distinct planar isomers. For secondary amides, the trans conformation (where the alkyl groups on the C and N are on opposite sides of the C-N bond) is usually sterically favored over the cis conformation. In the case of this compound, the trans arrangement of the propanoyl group relative to the benzene ring would be expected to be the more stable isomer. Computational studies on N-acylhydrazones have demonstrated that factors like N-methylation can significantly alter this preference, but for a secondary amide like the title compound, the trans isomer is predicted to be dominant. nih.gov
Mechanistic Insights into Biological Activity Non Clinical Focus
Enzyme Interaction Mechanisms
The N-acyl anthranilate scaffold is a versatile structure found in various enzyme inhibitors. Its potential to interact with enzymes is a key aspect of its theoretical biological profile.
Serine proteases are a major class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function of cleaving peptide bonds. patsnap.comcambridgemedchemconsulting.com The mechanism of inhibition for these enzymes often involves the inhibitor acting as a substrate mimic, which, upon being attacked by the active site serine, forms a stable, covalent acyl-enzyme intermediate. researchgate.netwikipedia.org This effectively "traps" the enzyme in an inactive state. nih.gov
While direct studies on methyl 2-[(1-oxopropyl)amino]benzoate are not available, its N-acyl structure is analogous to other compounds that function as acylating agents for serine proteases. researchgate.net It can be inferred that the compound could bind to the active site of a serine protease in a substrate-like manner. The catalytic serine residue of the enzyme would perform a nucleophilic attack on the carbonyl carbon of the compound's propanoyl group. This could lead to the formation of a stable acyl-enzyme complex, rendering the enzyme non-functional. nih.gov This mechanism is a common strategy for irreversible inhibition of serine proteases. nih.govnih.gov
Quantitative data on the enzyme inhibition of this compound is not specifically documented in the available literature. However, studies on structurally similar N-acyl anthranilate derivatives demonstrate their potential as potent enzyme inhibitors. For instance, a series of N-acyl-anthranoylanthranilic acids and their cyclized benzoxazinone (B8607429) derivatives have been evaluated as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). ekb.eg
The following table presents the half-maximal inhibitory concentrations (IC₅₀) for selected compounds from that study, illustrating the inhibitory potential of the N-acyl anthranilate scaffold.
| Compound | N-Acyl Moiety | Structure | IC₅₀ (nM) |
|---|---|---|---|
| 5a | Acetyl | N-Acyl-anthranoylanthranilic acid | 50 |
| 6d | Butyryl | Cyclized Benzoxazinone | 30 |
| 6h | 4-Nitrobenzoyl | Cyclized Benzoxazinone | 40 |
| 6k | 3,4,5-Trimethoxybenzoyl | Cyclized Benzoxazinone | 40 |
Receptor Binding and Modulation Studies (Inferred from Related Compounds)
The anthranilate framework is present in molecules known to interact with various cellular receptors. This suggests that this compound may also possess receptor modulation capabilities.
Direct evidence linking this compound to dopamine (B1211576) receptors is absent. However, the structural characteristics of some known dopamine receptor ligands provide a basis for inferring potential interactions. The binding of ligands to the dopamine D2 receptor often involves key interactions with specific amino acid residues. For example, the interaction of arylpiperazine derivatives with the D2 receptor is stabilized by a salt bridge with an aspartic acid residue (Asp86) and edge-to-face π-stacking interactions with aromatic residues such as phenylalanine (Phe178), tryptophan (Trp182), and tyrosine (Tyr216). bg.ac.rs
Cellular Pathway and Signaling Mechanism Modulation
Based on the metabolism of related anthranilate derivatives, this compound is expected to undergo hydrolysis of its methyl ester group. This biotransformation is primarily carried out by esterase enzymes found in the liver. The resulting metabolite would be 2-[(1-oxopropyl)amino]benzoic acid, also known as N-propanoylanthranilic acid.
N-acyl anthranilic acids and other anthranilic acid derivatives are known to possess a wide range of biological activities. nih.govijpsjournal.commdpi.com These activities include anti-inflammatory, analgesic, and antimicrobial effects. nih.govresearchgate.netnih.gov For example, certain N-acylanthranilic acid derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. ijper.org Others have been investigated for their ability to inhibit the aggregation of amyloid-beta peptides, a process implicated in neurodegenerative diseases. nih.gov
Therefore, the hydrolysis of this compound to N-propanoylanthranilic acid could unmask or enhance biological activity. The downstream effects would be dictated by the specific interactions of this carboxylic acid metabolite with various enzymes and receptors, potentially leading to the modulation of inflammatory or other cellular signaling pathways.
Structure-Activity Relationship (SAR) Investigations
Modifications to the substituents on both the N-acyl chain and the anthranilate core have been shown to significantly influence the biological activities of this compound class, including anti-inflammatory, enzyme inhibitory, and insecticidal properties.
N-Acyl Chain Modifications:
Research on N-acyl-anthranoylanthranilic acid derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has also highlighted the importance of the N-acyl moiety. The inhibitory activity of these compounds was found to be distinctly affected by the nature of the appended N-acyl group. ekb.eg This indicates that even subtle changes to the propionyl group, such as the introduction of different functional groups or alterations in chain length, could modulate the biological profile of this compound.
The following table summarizes the impact of N-acyl modifications on the biological activity of anthranilate derivatives based on findings from related studies.
| Compound Series | N-Acyl Modification | Observed Impact on Biological Activity | Reference |
| N-Acylanthranilic Acids | Introduction of a 4-diphenylmethyl-1-piperazinyl moiety | Potent PAI-1 inhibition | nih.gov |
| N-Acyl-anthranoylanthranilic Acids | Variation of the N-acyl moiety | Altered HIV-1 reverse transcriptase inhibition | ekb.eg |
| Anthranilic Diamides | Variation of the aliphatic amide moiety | May not be essential for certain insecticidal activities | researchgate.net |
Aromatic Ring Substitutions:
Substitutions on the benzene (B151609) ring of the anthranilate core also play a pivotal role in defining the biological activity. In the context of anti-inflammatory N-arylanthranilic acids, the substitution pattern on the N-aryl group is a key factor. nih.gov While this compound features an N-propionyl group rather than an N-aryl group, the principles of aromatic substitution on the anthranilate ring remain relevant. For example, in a study of anthranilic acid sulfonamide analogs, substitutions on the benzenesulfonamide (B165840) moiety influenced antifungal and cytotoxic effects. researchgate.net Specifically, an electron-withdrawing nitro group was associated with the highest cytotoxicity. researchgate.net
The table below illustrates the effect of aromatic ring substitutions on the bioactivity of anthranilate derivatives.
| Compound Series | Aromatic Ring Modification | Observed Impact on Biological Activity | Reference |
| N-Arylanthranilic Acids | Varied substitution on the N-aryl group | Significant influence on anti-inflammatory activity | nih.gov |
| Anthranilic Acid Sulfonamides | 4-substituted benzenesulfonamides (NO₂, OCH₃, CH₃, Cl) | Modulated antifungal and cytotoxic activities | researchgate.net |
| Anthranilamide Derivatives | Replacement of a phthalazine (B143731) core with anthranilamide | Retained inhibitory activity against the Hedgehog signaling pathway | nih.gov |
The amide and ester functional groups are fundamental to the chemical reactivity and biological interactions of this compound. They are key components of the pharmacophore, participating in various non-covalent interactions with biological macromolecules.
The Amide Moiety:
The amide linkage (-NH-CO-) in this compound is crucial for its structural integrity and interaction with biological targets. The planarity of the amide bond, a result of resonance, restricts the conformation of the molecule, which can be a determining factor for binding affinity. The amide group is a proficient hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). These hydrogen bonding capabilities are often essential for anchoring the molecule within the binding site of a protein.
The conformation of the amide group can be influenced by the steric and electronic nature of its neighboring substituents. Studies on N-acyl-indolines and -1,2,3,4-tetrahydroquinolines have shown that the substitution pattern can dictate the preferred conformation (cis or trans) of the amide bond. rsc.org In the context of N-acylhydrazone derivatives, the rotational barrier of the C-N amide bond, and thus the conformer equilibrium, was found to be influenced by the decoplanarization of the aromatic ring and the electronic character of the ring system. mdpi.com These findings suggest that the propionyl group and the benzoate (B1203000) ring in this compound influence the conformational preference of the amide linkage, which in turn affects its biological activity.
The Ester Moiety:
The methyl ester group (-COOCH₃) also contributes significantly to the molecule's properties and biological interactions. The carbonyl oxygen of the ester is a hydrogen bond acceptor, and this interaction can be critical for the mechanism of action. Research on the crystal structures of methyl 2,6-diaminobenzoate and its derivatives has shown that hydrogen bonding can occur to both the carbonyl and the alkoxy oxygen atoms of the carboxylic ester group. rsc.orgresearchgate.net This highlights the potential for the ester group to engage in multiple hydrogen bonding interactions within a receptor binding pocket.
Furthermore, the ester moiety influences the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. Esters are susceptible to hydrolysis by esterase enzymes in the body, which would convert this compound to its corresponding carboxylic acid. inchem.org This metabolic transformation can either lead to inactivation or, in some cases, activation of the compound. The rate of hydrolysis can be modulated by the steric hindrance around the ester group.
Advanced Analytical Methodologies for Characterization and Quantification
Development and Validation of Chromatographic Methods (HPLC, GC-MS, LC-MS)
The development and validation of chromatographic methods are foundational for the reliable analysis of methyl 2-[(1-oxopropyl)amino]benzoate. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's properties, the complexity of the sample matrix, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective technique for the analysis of moderately polar compounds like this compound. A typical method would involve a C18 column, which separates compounds based on their hydrophobicity.
Method development would focus on optimizing the mobile phase composition—often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer)—to achieve adequate resolution from potential impurities. nih.govnih.gov The pH of the buffer is a critical parameter to control the ionization state of the analyte and related acidic or basic impurities, thereby influencing retention time and peak shape. nih.gov UV detection is suitable, with the wavelength selected based on the compound's UV absorbance maxima, likely in the 220-340 nm range. nih.govresearchgate.net
Validation of an HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Table 1: Illustrative HPLC-UV Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.025M KH2PO4 (pH 3.0) (40:60 v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm nih.gov |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability and volatility. The compound might require derivatization, such as silylation, to improve its volatility and prevent thermal degradation in the injector and column. nih.gov
In a typical GC-MS method, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be used. The oven temperature would be programmed to ramp up to ensure the separation of the target analyte from related substances. nih.gov The mass spectrometer provides high selectivity and allows for structural elucidation based on the fragmentation patterns observed upon electron ionization (EI). nih.govresearchgate.net
Table 2: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| MS Transfer Line Temp | 290 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), offers the highest sensitivity and selectivity, making it ideal for analyzing trace levels of the compound in complex mixtures. nih.govfateallchem.dkscribd.com This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry.
An electrospray ionization (ESI) source is commonly used for compounds like this compound. nih.govfateallchem.dk Method development would involve optimizing both the chromatographic conditions as described for HPLC and the mass spectrometer parameters. The use of Multiple Reaction Monitoring (MRM) in tandem MS allows for highly specific quantification by monitoring a characteristic precursor-to-product ion transition. nih.govfateallchem.dk This approach minimizes interference from the sample matrix, which is a significant advantage over UV detection. fateallchem.dk
Mass Spectrometry Parameters and Optimization for Complex Mixtures
For the analysis of this compound in complex matrices, optimization of mass spectrometry parameters is crucial for achieving high sensitivity and specificity. nih.govfateallchem.dk Using an LC-MS/MS system, key parameters to optimize include the ionization source settings and the collision-induced dissociation (CID) conditions. nih.gov
Ionization Source Optimization: Parameters for an ESI source, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, would be optimized by infusing a standard solution of the analyte and adjusting each parameter to maximize the signal intensity of the precursor ion (the protonated molecule [M+H]+ in positive ion mode).
Fragmentation and MRM Optimization: The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. The collision energy is a critical parameter that needs to be optimized to generate a stable and abundant product ion for quantification. nih.gov A second product ion is typically monitored for confirmation. The fragmentation pathway of this compound would be predicted to involve the cleavage of the amide and ester bonds. For instance, a generic fragmentation pattern for related benzoxazinone (B8607429) derivatives has been established, which can serve as a guide. nih.govfateallchem.dk
Table 3: Potential LC-MS/MS MRM Transitions for this compound (Precursor Ion [M+H]+ = m/z 208)
| Transition | Proposed Fragment Ion | Collision Energy (eV) - Illustrative | Purpose |
|---|---|---|---|
| 208 → 176 | Loss of methanol (CH3OH) | 15 | Quantification |
| 208 → 148 | Loss of propionyl group (C3H5O) | 20 | Confirmation |
| 208 → 120 | Further fragmentation | 25 | Confirmation |
Reference Material Development for Related Compounds
The availability of high-purity reference materials is a prerequisite for accurate quantitative analysis. For this compound and its potential process impurities or degradation products, a comprehensive reference material program is essential. This involves synthesis, purification, characterization, and evaluation of homogeneity and stability.
Before a batch of a synthesized reference material can be used, its homogeneity must be confirmed. This ensures that there is no significant variation in purity among different units within the same batch.
The assessment is typically performed by selecting a representative number of units from across the batch (e.g., beginning, middle, and end of a packaging run). These samples are then analyzed in replicate using a validated, high-precision analytical method, such as HPLC-UV. The results are statistically evaluated, often using Analysis of Variance (ANOVA), to determine if there are any significant differences between units. The between-unit variation must be negligible compared to the method's inherent variability.
Stability testing provides evidence on how the quality of the reference material varies over time under the influence of environmental factors like temperature and humidity. ich.org This information is used to establish recommended storage conditions and a retest period or shelf life. edaegypt.gov.eg
Isochronous Short-Term Stability: This study is designed to assess the impact of short-term exposure to extreme conditions, which might occur during shipping. Samples are stored at elevated temperatures (e.g., 40°C, 50°C) and humidity for a defined period (e.g., 2 weeks). At the end of the period, all samples, including a control stored at ideal conditions (e.g., -20°C), are analyzed simultaneously. This "isochronous" approach minimizes the impact of analytical variability over time. Any significant degradation compared to the control sample indicates instability under those stress conditions.
Classical Long-Term Stability: Long-term stability studies are conducted under the proposed storage conditions (e.g., 5°C or 25°C/60% RH) to establish the retest period. ich.orgedaegypt.gov.eg Samples are analyzed at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) using a stability-indicating method. The data are then evaluated for trends in purity or the formation of degradation products over time.
Table 4: Typical Stability Study Design for a Reference Material
| Study Type | Storage Condition | Testing Time Points |
|---|---|---|
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH ich.org | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH ich.org | 0, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH ich.org | 0, 3, 6 months |
| Short-Term (Shipping) | 50 °C / 75% RH | 0, 2 weeks |
Applications in Chemical Research and Development Excluding Clinical
Utility as Synthetic Intermediates
The primary application of methyl 2-[(1-oxopropyl)amino]benzoate in chemical research lies in its role as a synthetic intermediate, particularly for the construction of heterocyclic compounds. The N-acylated anthranilate framework is a key precursor for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis typically involves the cyclization of the N-acylated intermediate.
The general synthetic utility stems from the reactivity of the functional groups present in the molecule. The ester group can be hydrolyzed, reduced, or converted to other functionalities, while the amide bond can participate in various cyclization reactions. For instance, N-acyl anthranilamides, which can be derived from compounds like this compound, are known to undergo cyclodehydration to form quinazolinones. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Anthranilate Precursors
| Precursor Class | Resulting Heterocycle | Key Reaction Type | Reference |
|---|---|---|---|
| N-Acyl Anthranilic Acids/Esters | Quinazolin-4(3H)-ones | Cyclocondensation | researchgate.net |
| N-(2-Aminobenzoyl)benzotriazoles | 3-Acylamino-4(3H)-quinazolinones | One-pot multi-component reaction | nih.gov |
| 2-Aminobenzoic Acid | 1,3-Disubstituted quinazol-2,4(1H, 3H)-diones | Reaction with isocyanates | researchgate.net |
| Anilides | N-Acyl Anthranilamides | Rh(III)-catalyzed C-H amidation | nih.gov |
Role in Combinatorial Chemistry Libraries
In the field of drug discovery, the generation of large, diverse collections of molecules, known as combinatorial libraries, is a crucial step. This compound and its structural analogs serve as valuable scaffolds for the creation of such libraries. nih.gov The ability to easily modify both the acyl group and the aromatic ring allows for the rapid synthesis of a multitude of structurally related compounds.
The anthranilate core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. By systematically altering the substituents on this core, chemists can generate libraries of compounds for high-throughput screening to identify molecules with desired biological activities. For example, solid-phase synthesis techniques have been employed to prepare N-substituted anthranilates as building blocks for libraries of N-arylated 3-hydroxyquinolin-4(1H)-ones. semanticscholar.org The structural versatility of aminobenzoic acid derivatives makes them strong candidates for inclusion in large chemical databases used for in silico screening and drug design. nih.gov
Contribution to New Chemical Entity Discovery Programs (Pre-clinical Stages)
The scaffolds derived from this compound are instrumental in the discovery of new chemical entities (NCEs) at the preclinical stage. As discussed, this compound is a precursor to quinazolinones, which are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govbrieflands.com
Research programs focused on NCE discovery often begin with a lead compound or a versatile starting material like an N-acylated anthranilate. Derivatives are then synthesized and evaluated in various in vitro and in vivo preclinical models. For instance, derivatives of the related para-aminobenzoic acid (PABA) have been synthesized and evaluated for their potential in treating conditions like bladder cancer in preclinical models. mdpi.com Similarly, novel organodiselenide-tethered methyl anthranilates have been synthesized and assessed for their anticancer, antimicrobial, and antioxidant activities. mdpi.com These studies highlight how modifications to the basic anthranilate structure can lead to the identification of promising drug candidates for further development.
Table 2: Preclinical Activities of Anthranilate-Derived Scaffolds
| Scaffold/Derivative Class | Observed Preclinical Activity | Reference |
|---|---|---|
| Quinazolinones | Antimicrobial, Anti-inflammatory, Anticancer | nih.govbrieflands.com |
| Anthranilic Acid Metal Complexes | Antipathogenic, Catalytic | nih.gov |
| Para-Aminobenzoic Acid (PABA) Analogs | Anticancer, Anti-inflammatory, Antimicrobial | nih.govmdpi.com |
| Organodiselenide-Tethered Methyl Anthranilates | Anticancer, Antimicrobial, Antioxidant | mdpi.com |
Material Science Applications (e.g., Crystal Packing Systems)
The study of how molecules arrange themselves in a solid state is crucial in material science for designing materials with specific physical and chemical properties. The crystal structure and intermolecular interactions of anthranilate derivatives, including N-acylated forms like this compound, are of interest in this field. The presence of hydrogen bond donors (N-H) and acceptors (C=O) in the molecule allows for the formation of predictable supramolecular structures. nih.gov
For example, studies on the crystal structure of related compounds, such as methyl 3,5-diaminobenzoate and 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, reveal how hydrogen bonding and C-H···π interactions dictate the crystal packing, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.net Understanding these packing motifs is essential for the rational design of organic materials with desired optical, electronic, or mechanical properties. The specific arrangement of molecules in a crystal can influence properties like solubility, melting point, and stability, which are critical for applications in pharmaceuticals and organic electronics.
Environmental Degradation Studies as Model Compounds
Aromatic amines and their derivatives are a significant class of environmental pollutants, originating from various industrial processes. nih.govnih.gov Studying their fate and degradation in the environment is crucial for assessing their ecological impact. Compounds like this compound can serve as model compounds for these studies.
The structure, containing both an amide and an ester linkage, provides multiple sites for potential degradation through biotic (microbial) or abiotic (hydrolysis, photodegradation) pathways. researchgate.net For example, microbial N-acetylation is a known detoxification mechanism for aromatic amines in the environment. researchgate.net Conversely, the hydrolysis of the ester group is another potential degradation route. inchem.org By studying the degradation of a well-defined compound like this compound under controlled laboratory conditions, researchers can gain insights into the environmental persistence and transformation pathways of the broader class of N-acylated aromatic amines. This information is vital for predicting the environmental impact of these chemicals and developing remediation strategies. ieaghg.org
Q & A
Q. What in vivo toxicokinetic studies are recommended for safety profiling?
- Methodological Answer : Administer radiolabeled compound (¹⁴C) to rodent models, followed by LC-MS/MS analysis of plasma, urine, and tissues. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) and identify metabolites via high-resolution MS (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
